molecular formula C5H5ClF2N4 B12839758 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine

Cat. No.: B12839758
M. Wt: 194.57 g/mol
InChI Key: YOKDMUNVQVVWFZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C6H5ClF2N4. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of chlorine and difluoroethyl groups in its structure makes it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(1,1-difluoroethyl)-1,3,5-triazine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol, under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted triazines with various functional groups replacing the chlorine atom.

    Oxidation Reactions: The major products are oxidized derivatives of the triazine ring.

    Reduction Reactions: The major products are reduced derivatives, such as amines.

Scientific Research Applications

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chlorine and difluoroethyl groups in its structure allows it to form strong interactions with target molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(1,1-difluoroethyl)pyrimidine
  • 4-Chloro-6-cyclopropyl-2-(1,1-difluoroethyl)pyrimidine

Comparison

Compared to similar compounds, 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine is unique due to its triazine ring structure, which imparts different chemical and physical properties

Properties

Molecular Formula

C5H5ClF2N4

Molecular Weight

194.57 g/mol

IUPAC Name

4-chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H5ClF2N4/c1-5(7,8)2-10-3(6)12-4(9)11-2/h1H3,(H2,9,10,11,12)

InChI Key

YOKDMUNVQVVWFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC(=N1)Cl)N)(F)F

Origin of Product

United States

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